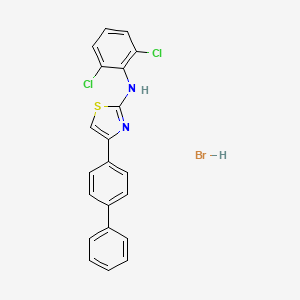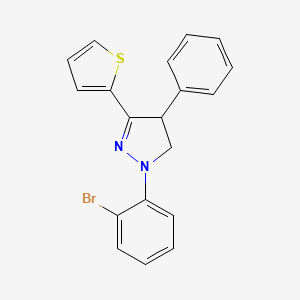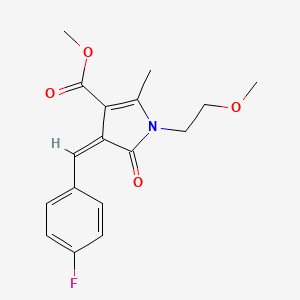![molecular formula C18H18N2OS2 B5002861 3-benzyl-5-[(benzylthio)methyl]-2-thioxo-4-imidazolidinone](/img/structure/B5002861.png)
3-benzyl-5-[(benzylthio)methyl]-2-thioxo-4-imidazolidinone
Overview
Description
3-benzyl-5-[(benzylthio)methyl]-2-thioxo-4-imidazolidinone is a chemical compound with potential applications in scientific research. It is a thioxoimidazolidinone derivative that has been synthesized through various methods. This compound has been the subject of several studies due to its potential biological activity.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[(benzylthio)methyl]-2-thioxo-4-imidazolidinone is not yet fully understood. However, it has been suggested that its biological activity may be due to its ability to inhibit certain enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth of certain microorganisms, such as Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the proliferation of certain cancer cells. Additionally, it has been found to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-benzyl-5-[(benzylthio)methyl]-2-thioxo-4-imidazolidinone in lab experiments is its potential biological activity. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, which make it a potentially useful compound for various applications. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in certain experiments.
Future Directions
There are several future directions for the study of 3-benzyl-5-[(benzylthio)methyl]-2-thioxo-4-imidazolidinone. One possible direction is to further elucidate its mechanism of action and identify specific targets for its biological activity. Another direction is to explore its potential as a treatment for various diseases, such as Alzheimer's disease and cancer. Additionally, future studies could focus on optimizing its synthesis and developing more efficient methods for its production.
Scientific Research Applications
3-benzyl-5-[(benzylthio)methyl]-2-thioxo-4-imidazolidinone has been the subject of several scientific studies due to its potential biological activity. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential as an antioxidant and as a potential treatment for Alzheimer's disease.
properties
IUPAC Name |
3-benzyl-5-(benzylsulfanylmethyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c21-17-16(13-23-12-15-9-5-2-6-10-15)19-18(22)20(17)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKAALCSKGDONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![19-isopropyl-5,9-dimethyl-15-(4-methylphenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5002791.png)
![3-chloro-1-(2-ethylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5002794.png)
![N,N'-bis[3-(dimethylamino)propyl]terephthalamide hydrochloride](/img/structure/B5002796.png)
![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5002804.png)

![4-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]butyl}phenol](/img/structure/B5002814.png)


![3-(2-{[5-(1-naphthyl)-1,2,4-triazin-3-yl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5002830.png)



![4-[(4-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B5002854.png)
![2-[(4-fluorophenoxy)methyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5002866.png)